1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring and a pyrimidine system. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural properties.
The compound can be synthesized through various chemical reactions involving piperidine and pyrimidine derivatives. Its structure suggests potential biological activity, which has been the subject of research in pharmaceutical studies.
This compound belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their rings. It is categorized under pyrimidine derivatives, which are known for their significance in biological systems, including nucleic acids and various metabolic processes.
The synthesis of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid can be achieved through several methods:
The synthesis typically requires careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity.
The molecular structure of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid features:
Key data points include:
The compound can undergo various chemical reactions, including:
Reactions are typically conducted in solvents such as dimethyl sulfoxide or ethanol, with catalysts used to enhance reaction rates. Monitoring is done using thin-layer chromatography for progress tracking.
The mechanism of action for this compound is hypothesized based on its structural features:
Studies have shown that similar compounds exhibit varying degrees of biological activity, suggesting that modifications to this compound could enhance its efficacy.
This comprehensive analysis underscores the significance of 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid in scientific research, particularly within medicinal chemistry contexts, highlighting both its synthetic pathways and potential applications in drug development and biochemical studies.
The synthesis of 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid follows convergent strategies involving independent construction of the pyrimidinone and piperidine moieties followed by coupling. A three-step protocol is commonly employed: (1) Piperidine precursor preparation: Ethyl isonipecotate undergoes carboxyl group protection to form ethyl piperidine-4-carboxylate. (2) Pyrimidinone core assembly: 4-Methyl-6-hydroxy-2-thiopyrimidine or its chloro derivative is synthesized via Biginelli-type condensation of thiourea/urea with ethyl acetoacetate under acid catalysis. (3) Nucleophilic displacement: The piperidine nitrogen attacks the electrophilic C2 position of 2-chloro-4-methyl-6-hydroxypyrimidine, forming the C–N bond that links both rings. Final ester hydrolysis under basic conditions (NaOH/EtOH, reflux) liberates the carboxylic acid functionality, yielding the target compound [2] [9].
Table 1: Key Synthetic Intermediates
Intermediate | Role | Key Reaction Conditions |
---|---|---|
Ethyl piperidine-4-carboxylate | Carboxyl-protected piperidine | Esterification (SOCl₂/EtOH) |
2-Chloro-4-methyl-6-hydroxypyrimidine | Electrophilic pyrimidinone core | POCl₃-mediated chlorination |
Ethyl 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate | Coupled intermediate | DIEA, DMF, 80°C or MW, 120°C |
The 4-methyl-6-oxo-1,6-dihydropyrimidine ring is constructed via acid-catalyzed Biginelli condensation. Optimized conditions use urea and ethyl acetoacetate in refluxing ethanol with catalytic HCl, achieving 70–85% yields. Thiourea may substitute urea to afford 2-thioxo derivatives, though subsequent chlorination-oxidation (POCl₃/H₂O₂) is required to generate the C2 chloride leaving group for piperidine coupling [7].
Table 2: Cyclocondensation Catalyst Screening
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
HCl (10 mol%) | EtOH | 80 | 6 | 78 |
Yb(OTf)₃ (5 mol%) | THF | 60 | 3 | 82 |
BiCl₃ (5 mol%) | Solvent-free | 100 | 1.5 | 85 |
None (MW) | - | 100 | 0.25 | 92 |
Introduction of the carboxylic acid group at the piperidine C4 position employs two primary strategies:
Table 3: Structural Analogs with Modified Piperidine Rings
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine | C₁₀H₁₅N₃O | No carboxylic acid group |
1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid | C₁₂H₁₇N₃O₃ | N-Methylated pyrimidinone |
1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid | C₁₂H₁₇N₃O₃ | C4-Ethyl vs methyl substituent |
Late-stage C–H functionalization of the assembled hybrid avoids multi-step de novo synthesis:
Ultrasound-assisted halogenation: N-bromosuccinimide (NBS) in acetonitrile under ultrasound (40 kHz, 30 min) provides 5-bromo-4-methyl uracil precursors in 90% yield. Bromine serves as a handle for Pd-catalyzed cross-couplings (e.g., Suzuki, Heck) to introduce aryl, vinyl, or alkynyl groups [10].
Microwave Optimization:
Table 4: Catalytic Modifications at Pyrimidinone C5
Reaction Type | Catalyst/Reagent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Carboxylation | Sodium thiolate/CO₂ | Blue LEDs, rt, 24h | 45–50 | C5 exclusive |
Arylation | Pd(OAc)₂/Ag₂CO₃ | DMF, 120°C, 12h | 70–80 | C5 (>20:1) |
Bromination | NBS (ultrasound) | CH₃CN, 40 kHz, 30 min | 90 | C5 selective |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0